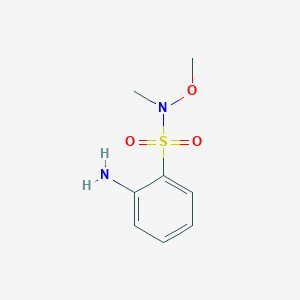

2-amino-N-methoxy-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-amino-N-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZATCXRJDSDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-methoxy-N-methylbenzenesulfonamide: Core Properties and Scientific Insights

This guide provides a comprehensive technical overview of 2-amino-N-methoxy-N-methylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides. The document is structured to deliver not just data, but a foundational understanding of the compound's characteristics, synthesis, and potential utility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The versatility and biological activity of sulfonamide derivatives have sustained research interest in novel analogs.[1][3] This guide focuses on this compound, a specific derivative whose properties and potential are explored herein. The strategic placement of an amino group ortho to the sulfonamide moiety, combined with an N-methoxy-N-methyl substitution, presents a unique chemical architecture for further investigation and derivatization in drug discovery programs.

Core Physicochemical and Computed Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. The following table summarizes the key computed properties for this compound and its close structural analogs.

| Property | This compound (Predicted) | 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide[4] | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide[5] |

| Molecular Formula | C₈H₁₂N₂O₃S | C₉H₁₄N₂O₃S | C₁₃H₂₀N₂O₂S |

| Molecular Weight | 216.26 g/mol | 230.29 g/mol | 268.38 g/mol |

| IUPAC Name | This compound | 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide | 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide |

| CAS Number | Not available | 49564-57-0 | 70693-59-3 |

| Topological Polar Surface Area | 83.7 Ų (Predicted) | 89.8 Ų | 71.8 Ų |

| Hydrogen Bond Donors | 1 (Predicted) | 2 | 1 |

| Hydrogen Bond Acceptors | 4 (Predicted) | 5 | 4 |

| Rotatable Bonds | 3 (Predicted) | 3 | 3 |

Proposed Synthesis and Purification

The synthesis of novel compounds is a central activity in chemical research. Below is a proposed synthetic route for this compound, based on established methodologies for similar sulfonamide derivatives.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic planning process. The target molecule can be disconnected at the sulfonamide bond, leading back to 2-aminobenzenesulfonyl chloride and N,O-dimethylhydroxylamine. The former is a known compound that can be synthesized from a suitable starting material like 2-nitrobenzenesulfonyl chloride.

Proposed Synthetic Protocol

The synthesis of sulfonamides is often achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1]

Step 1: Synthesis of 2-Nitro-N-methoxy-N-methylbenzenesulfonamide

-

To a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water, dilute HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

Step 2: Reduction of the Nitro Group to an Amine

-

Dissolve the crude 2-nitro-N-methoxy-N-methylbenzenesulfonamide from the previous step in a solvent such as methanol or ethanol.

-

Add a reducing agent, for instance, palladium on carbon (10% Pd/C), and subject the mixture to catalytic hydrogenation.[6]

-

Alternatively, a metal-acid system like tin(II) chloride in hydrochloric acid can be employed for the reduction.

-

After the reaction is complete, as indicated by TLC, the catalyst is filtered off, and the solvent is removed in vacuo to afford the desired this compound.

Purification and Characterization Workflow

The synthesized compound will require purification, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and concentrated to yield the final product.

The identity and purity of the compound must be confirmed through a series of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and O-methyl groups, and the amine protons. The aromatic protons should appear as a complex multiplet in the range of 6.5-7.5 ppm. The N-CH₃ and O-CH₃ singlets would likely be found around 2.5-3.5 ppm. The NH₂ protons will present as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with those directly attached to the nitrogen and sulfur atoms being the most deshielded. Signals for the N-methyl and O-methyl carbons are expected in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively), and C-N and C-O stretching vibrations.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Reactivity and Potential Applications

Chemical Reactivity

The presence of multiple functional groups in this compound dictates its chemical reactivity. The primary aromatic amine can undergo diazotization followed by various Sandmeyer reactions, allowing for the introduction of a wide range of substituents at the 2-position. It can also be acylated or alkylated to generate further derivatives. The sulfonamide nitrogen, being part of a Weinreb amide-like structure, may exhibit different reactivity compared to a standard sulfonamide.

Potential Applications in Drug Discovery

The sulfonamide moiety is a well-established pharmacophore.[2] Derivatives of benzenesulfonamide have shown a broad spectrum of biological activities.[1] The 2-aminothiazole scaffold, another related structural class, is also prominent in medicinal chemistry, with applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] Given these precedents, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern may lead to compounds with improved pharmacological profiles.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aromatic amines and sulfonamides should be followed. Related compounds are known to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

The GHS hazard statements for a related compound, N-methylbenzenesulfonamide, include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[7] Similar hazards should be anticipated for the title compound.

References

-

Ma, X.-J., Fang, Z., Ren, L.-L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central. [Link]

-

Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]

-

Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. PubChem. [Link]

-

N-Methylbenzenesulfonamide. PubChem. [Link]

-

N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283. [Link]

- A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

-

Benzenamine, 2-methoxy-. NIST Chemistry WebBook. [Link]

-

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. PubChem. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2024). PeerJ, 12, e17277. [Link]

-

2-Amino-4-methylbenzenesulfonamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(1), o233–o234. [Link]

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene. YouTube. [Link]

-

Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]

Sources

- 1. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | C9H14N2O3S | CID 170791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N-methoxy-N-methylbenzenesulfonamide (CAS 1156154-52-7)

A Note on a Novel Compound: Information regarding "2-amino-N-methoxy-N-methylbenzenesulfonamide" (CAS 1156154-52-7) is limited in publicly accessible scientific literature. This guide, therefore, synthesizes foundational chemical principles and data from structurally related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Inferred information is clearly indicated to maintain scientific integrity.

Introduction: The Emerging Potential of Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of diverse substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, represents a unique structural motif, combining an ortho-amino group with an N-methoxy-N-methyl substitution on the sulfonamide moiety. This combination suggests potential for novel biological activities and applications in drug discovery and chemical synthesis.

Physicochemical Properties and Structural Analysis

| Property | Predicted Value/Information |

| CAS Number | 1156154-52-7 |

| Molecular Formula | C₈H₁₂N₂O₃S |

| Molecular Weight | 216.26 g/mol |

| IUPAC Name | This compound |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents |

| SMILES | CON(C)S(=O)(=O)c1ccccc1N |

Structural Features and Their Implications:

-

2-Amino Group: The presence of a primary aromatic amine introduces a basic center and a potential site for hydrogen bonding, which can be crucial for receptor interactions.

-

N-Methoxy-N-methylsulfonamide: This "Weinreb amide"-like functional group on the sulfonamide is less common than the parent sulfonamide. This substitution may influence the compound's metabolic stability, lipophilicity, and conformational flexibility, potentially leading to altered biological activity compared to traditional sulfonamides.

Proposed Synthesis and Experimental Workflow

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related sulfonamides.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-S bond, leading back to 2-aminobenzenesulfonyl chloride and N,O-dimethylhydroxylamine. However, the direct sulfonylation of the pre-formed aminobenzenesulfonyl chloride can be challenging. A more practical approach involves the protection of the amino group, followed by sulfonylation and subsequent deprotection.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Proposed Synthesis Protocol

Step 1: Protection of 2-Aminobenzenesulfonic Acid

-

To a solution of 2-aminobenzenesulfonic acid in a suitable solvent (e.g., aqueous sodium bicarbonate), add an appropriate protecting group reagent (e.g., acetic anhydride or di-tert-butyl dicarbonate) at 0-5 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture to precipitate the N-protected 2-aminobenzenesulfonic acid.

-

Filter, wash with cold water, and dry the product.

Step 2: Chlorination of the Sulfonic Acid

-

Suspend the N-protected 2-aminobenzenesulfonic acid in a suitable solvent (e.g., dichloromethane or chloroform).

-

Add a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, portion-wise at a controlled temperature (typically 0 °C to room temperature).[2]

-

Heat the reaction mixture to reflux until the reaction is complete (cessation of gas evolution).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude N-protected 2-aminobenzenesulfonyl chloride.

Step 3: Sulfonamide Formation

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or pyridine) at 0 °C.

-

Slowly add a solution of the crude N-protected 2-aminobenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the crude product by column chromatography.

Step 4: Deprotection of the Amino Group

-

Dissolve the N-protected this compound in a suitable solvent.

-

Perform deprotection under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or treatment with trifluoroacetic acid for a Boc group).

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the N-methyl protons, the O-methyl protons, and the protons of the amino group.[3]

-

¹³C NMR would provide signals for all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.[4]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

-

Thin-Layer Chromatography (TLC): TLC would be used for reaction monitoring and preliminary purity checks.

Potential Biological Activities and Applications

While no specific biological data exists for this compound, its structural features suggest several potential areas of pharmacological interest.

Inferred Mechanisms of Action

The sulfonamide moiety is a well-known pharmacophore that can mimic the p-aminobenzoic acid (PABA) structure, leading to the inhibition of dihydropteroate synthase in bacteria.[5] Furthermore, the benzenesulfonamide scaffold is present in a wide range of enzyme inhibitors and receptor antagonists.[6] The unique N-alkoxy-N-alkyl substitution could modulate interactions with biological targets, potentially leading to novel activities.

Potential Therapeutic Areas

-

Antimicrobial Agents: Given the history of sulfonamides as antibacterial drugs, this compound could be investigated for its activity against various bacterial strains.[5]

-

Anticancer Agents: Many benzenesulfonamide derivatives have shown promise as anticancer agents by targeting various enzymes and signaling pathways involved in cancer progression.[6][7]

-

Anti-inflammatory Agents: The sulfonamide scaffold is also found in several anti-inflammatory drugs.

-

Central Nervous System (CNS) Activity: Certain aminosulfonamide derivatives have been explored as ligands for serotonin receptors, suggesting potential applications in CNS disorders.[1]

Caption: Potential therapeutic areas for the target compound.

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting. General safety precautions for handling aromatic amines and sulfonamides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Future Directions and Conclusion

This compound is a compound with intriguing structural features that warrant further investigation. The immediate next steps for researchers interested in this molecule would be its successful synthesis and thorough characterization. Following this, a comprehensive biological screening against a panel of relevant targets would be crucial to uncover its potential therapeutic applications. The insights gained from such studies could pave the way for the development of novel drugs with improved efficacy and safety profiles. While direct data is currently scarce, the foundational knowledge of benzenesulfonamide chemistry and pharmacology provides a solid framework for exploring the potential of this novel compound.

References

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024).

- Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019).

- 5-Amino-2-methylbenzenesulfonamide. (2016).

- Rapid Analysis of Organic Compounds by Proton-Detected Heteronuclear Correlation NMR Spectroscopy at 40 kHz Magic-Angle Spinning. (n.d.).

- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience.

- Synthesis and Biological Evaluation of New Sulfonamide Deriv

- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (1993). Scilit.

- Biological evaluation of sulfonamide derivatives. (n.d.).

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.

- Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (n.d.). MDPI.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.).

- Synthesis and pharmacological evaluation of aryl aminosulfonamide derivatives as potent 5-HT(6) receptor antagonists. (2010). PubMed.

- High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences.

- Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. (n.d.). PubChem.

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu

- Spectral Representation of Proton NMR Spectroscopy for the Pattern Recognition of Complex Materials. (2025).

- Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery. (2025). Benchchem.

- Scope of the method with N-methyl-N-methoxyamides. (2023).

- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Tre

- Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers.

- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI.

- 5-Amino-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). BLDpharm.

- A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (n.d.).

- 5-Amino-2-methylbenzenesulfonamide. (n.d.). PubChem.

- The Natural Products Magnetic Resonance Database NP-MRD for 2025. (n.d.). OSTI.GOV.

Sources

- 1. Synthesis and pharmacological evaluation of aryl aminosulfonamide derivatives as potent 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. bg.copernicus.org [bg.copernicus.org]

- 5. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 6. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

"2-amino-N-methoxy-N-methylbenzenesulfonamide" molecular weight and formula

An In-depth Technical Guide to 2-amino-N-methoxy-N-methylbenzenesulfonamide

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. While this specific molecule is not extensively documented in publicly available databases, this paper constructs a detailed profile based on established principles of organic chemistry and data from structurally related analogs.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its basic molecular characteristics. For this compound, these have been determined through systematic calculation based on its chemical structure.

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring substituted with an amino group at the ortho position relative to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with both a methoxy and a methyl group.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₂N₂O₃S | Calculated |

| Molecular Weight | 216.26 g/mol | Calculated |

| CAS Number | Not Available | - |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. The following table summarizes the predicted properties for this compound, calculated using computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 84.97 Ų |

| logP (Octanol-Water Partition Coefficient) | 1.05 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging common reactions in sulfonamide chemistry. The proposed pathway ensures a high-yield and pure final product.

Proposed Synthetic Pathway

A logical synthetic route begins with the protection of the amino group of a suitable starting material, followed by chlorosulfonation and subsequent amination with N,O-dimethylhydroxylamine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of the Amino Group

-

Dissolve 2-aminobenzenesulfonic acid in a suitable solvent such as acetic acid.

-

Add acetic anhydride dropwise while maintaining the temperature below 30°C.

-

Stir the mixture for 2-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Precipitate the product by pouring the reaction mixture into ice-cold water.

-

Filter, wash with water, and dry the resulting N-acetyl-2-aminobenzenesulfonic acid.

Step 2: Chlorosulfonation

-

Carefully add N-acetyl-2-aminobenzenesulfonic acid to an excess of chlorosulfonic acid at 0°C.[1]

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours.

-

Cool the mixture and pour it onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-acetylamino-benzenesulfonyl chloride.

Step 3: Amination

-

Dissolve 2-acetylamino-benzenesulfonyl chloride in a suitable aprotic solvent like dichloromethane or THF.

-

Cool the solution to 0°C and add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of a base such as triethylamine or pyridine.

-

Stir the reaction at room temperature overnight.

-

Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain N-acetyl-2-amino-N-methoxy-N-methylbenzenesulfonamide.

Step 4: Deprotection

-

Reflux the N-acetyl protected compound in an acidic or basic aqueous solution (e.g., HCl or NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic extract and evaporate the solvent to yield the final product, this compound.

Purification

The crude product can be purified using column chromatography on silica gel with a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system such as ethanol/water can be employed for further purification.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Caption: Analytical workflow for the characterization of the final product.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can be used to assess the purity of the compound.

Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase.[2]

Spectroscopic Methods

Mass Spectrometry (MS): To confirm the molecular weight, Electrospray Ionization (ESI) mass spectrometry is recommended. The expected [M+H]⁺ ion would be at m/z 217.26.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons, a broad singlet for the amino (-NH₂) protons, and singlets for the methoxy (-OCH₃) and N-methyl (-NCH₃) protons.

-

¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons, and the carbons of the methoxy and methyl groups.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide (around 1330 and 1150 cm⁻¹), and C-N stretching.

Potential Applications and Future Directions

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to exhibit antibacterial, anticancer, and anti-inflammatory properties.[3] The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays. The presence of the N-methoxy group can influence the compound's metabolic stability and pharmacokinetic profile.[4]

Future research could focus on:

-

The synthesis and biological evaluation of a library of related analogs.

-

Investigation of its potential as an inhibitor for specific enzymes, such as carbonic anhydrases.

-

Exploring its use as a building block in the synthesis of more complex molecules.[5]

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, purification, and analysis of this compound. While based on a hypothetical compound due to the lack of extensive literature, the proposed methodologies are grounded in established chemical principles and data from closely related structures. This document serves as a valuable resource for researchers interested in exploring this and similar novel sulfonamide derivatives.

References

-

PubChem. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. National Center for Biotechnology Information. [Link]

- Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

National Institutes of Health. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

National Institutes of Health. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

-

European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. [Link]

-

PubChem. 3-[2-Amino-6-(Cyclohexylmethoxy)-7h-Purin-8-Yl]-2-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. [Link]

-

National Institutes of Health. N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. [Link]

Sources

- 1. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Foreword: The Strategic Importance of N-Substituted Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, most famously represented by the class of antibacterial sulfa drugs.[1] However, the versatility of this moiety extends far beyond anti-infectives, with applications in diuretics, hypoglycemics, and protease inhibitors. The N-substitution of the sulfonamide group, particularly with moieties like the N-methoxy-N-methyl (Weinreb amide-like) functionality, offers a nuanced approach to modulating the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive exploration of a plausible and chemically sound synthetic pathway to 2-amino-N-methoxy-N-methylbenzenesulfonamide, a valuable building block for drug discovery and development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent strategy. The core of this approach is the late-stage introduction of the sensitive primary amino group to avoid unwanted side reactions. The most robust pathway involves the initial construction of the N-methoxy-N-methylsulfonamide from a nitro-substituted precursor, followed by a selective reduction of the nitro group.

This strategy leverages the well-established reactivity of sulfonyl chlorides and the reliability of nitro group reductions, making it a practical approach for laboratory-scale synthesis.

Proposed Synthesis Pathway: A Step-by-Step Elucidation

The proposed synthesis is a two-step process starting from the commercially available 2-nitrobenzenesulfonyl chloride.

Step 1: Synthesis of 2-nitro-N-methoxy-N-methylbenzenesulfonamide

The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with N,O-dimethylhydroxylamine to form the corresponding sulfonamide. This reaction is analogous to the well-known Weinreb amide synthesis from acyl chlorides.[2] The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction.

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable N-substituted sulfonamide.

Sources

"2-amino-N-methoxy-N-methylbenzenesulfonamide" solubility profile in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Sulfonamide

In the realm of drug discovery and chemical synthesis, understanding the solubility of a compound is a cornerstone of its development. It dictates the feasibility of its formulation, its behavior in biological systems, and the efficiency of its purification. This guide provides a comprehensive technical overview of the solubility profile of This compound . As specific experimental data for this compound is not widely published, this document serves as both a predictive guide based on its chemical structure and a practical manual for its empirical determination in a laboratory setting. We will delve into the theoretical underpinnings of its expected solubility and provide robust, step-by-step protocols for its quantitative assessment.

Physicochemical Characterization: The Blueprint for Solubility

Before we can predict or determine the solubility of a compound, we must first understand its fundamental physicochemical properties. These parameters govern its interaction with various solvents. While experimental data for this compound is scarce, we can infer its properties from its structure and from data on analogous compounds.

Chemical Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₈H₁₂N₂O₃S | Provides the basis for molecular weight calculation. |

| Molecular Weight | 216.26 g/mol [1] | Influences the mass of compound that can dissolve in a given volume of solvent. |

| pKa | (Predicted) ~9-10 for the sulfonamide N-H (if present), ~3-4 for the aniline-like amino group | The ionizability of the molecule at different pH values will drastically affect its aqueous solubility. |

| XLogP3-AA | 0.1[1] | This predicted octanol-water partition coefficient suggests the compound is relatively hydrophilic. |

| Hydrogen Bond Donors | 2[1] | The primary amine group can donate hydrogen bonds, favoring solubility in protic solvents. |

| Hydrogen Bond Acceptors | 5[1] | The oxygen and nitrogen atoms can accept hydrogen bonds, enhancing solubility in protic solvents. |

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is our primary guide here. The polarity of this compound, with its multiple polar functional groups (amine, sulfonamide, methoxy), suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of hydrogen bond donors and acceptors indicates that the compound should exhibit some solubility in these solvents. The primary amine group can be protonated in acidic solutions, which would significantly increase its aqueous solubility. Conversely, in basic solutions, the sulfonamide moiety could potentially be deprotonated, also enhancing solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar molecules. We can predict good solubility in solvents like DMSO and DMF, which are strong hydrogen bond acceptors. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's overall polarity suggests that it will likely have poor solubility in nonpolar solvents. The nonpolar benzene ring and methyl groups may offer some affinity, but this is likely outweighed by the polar functional groups.

Experimental Determination of Solubility: A Validated Workflow

Theoretical predictions must be confirmed by empirical data. The following section provides a robust workflow for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common lab solvents.

Protocol for Qualitative Solubility Testing:

-

Preparation: Add approximately 10 mg of this compound to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent from the list in the table below.

-

Mixing: Vigorously mix each tube using a vortex mixer for 60 seconds.[2]

-

Observation: Visually inspect each tube for undissolved solid.

-

Classification: Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble" based on the visual observation.

Table for Recording Qualitative Solubility Data:

| Solvent Class | Solvent | Predicted Solubility | Experimental Observation |

| Polar Protic | Water | pH-dependent | |

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| Polar Aprotic | DMSO | Soluble | |

| DMF | Soluble | ||

| Acetonitrile | Partially Soluble | ||

| Nonpolar | Toluene | Insoluble | |

| Hexane | Insoluble | ||

| Acidic | 5% HCl | Soluble[3][4] | |

| Basic | 5% NaOH | Soluble[4] |

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Workflow for Quantitative Solubility Determination:

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The excess solid should be clearly visible.

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

-

Dilute the filtered supernatant with the mobile phase (for HPLC) or the solvent to a concentration within the range of the calibration curve.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

-

-

Analysis:

-

Analyze the calibration standards and the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5]

-

For HPLC, develop a method that provides a sharp, symmetrical peak for the analyte. A C18 column with a mobile phase of acetonitrile and water is a good starting point for many sulfonamides.

-

For UV-Vis, determine the λmax of the compound and measure the absorbance of the standards and the sample at this wavelength.

-

-

Calculation:

-

Plot the response (e.g., peak area from HPLC or absorbance from UV-Vis) of the calibration standards against their known concentrations to generate a calibration curve.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Factors Influencing Solubility and Troubleshooting

-

pH: As predicted, the solubility of this compound in aqueous media will likely be highly dependent on pH. It is advisable to determine the solubility in buffered solutions at various pH values (e.g., pH 2, 7, and 9) to fully characterize its profile.

-

Temperature: Solubility is generally temperature-dependent. For endothermic dissolution, solubility increases with temperature. It is crucial to maintain a constant temperature during the experiment.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure that the same batch and form of the compound are used for all experiments to maintain consistency.

-

Compound Stability: Assess the stability of the compound in the chosen solvents over the duration of the experiment. Degradation can lead to inaccurate solubility measurements. This can be checked by analyzing the sample at different time points during equilibration.

Conclusion

References

-

U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Horwitz, W. (1981). Review of Analytical Methods for Sulfonamides. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Tfouni, S. A. V., & Furlani, R. P. Z. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 49. [Link]

-

Nanjing University. (2016). 5-Amino-2-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]

- IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine).

- Journal of Chemical Health Risks. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid.

-

University of Malaya. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. PubChem Compound Database. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

-

Elsevier. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[2-Amino-6-(Cyclohexylmethoxy)-7h-Purin-8-Yl]-2-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 4-Amino-5-methoxy-2-methylbenzenesulfonamide | C8H12N2O3S | CID 17865896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 2-amino-N-methoxy-N-methylbenzenesulfonamide: A Theoretical and Investigative Framework

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a vast range of biological activities.[1] This guide provides a comprehensive theoretical exploration of the potential biological activities of a novel, yet uncharacterized derivative: 2-amino-N-methoxy-N-methylbenzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) of structurally related compounds to postulate its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. We present a logical, multi-stage investigative framework, complete with detailed experimental protocols and validation systems, designed to systematically evaluate these hypotheses. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a roadmap for unlocking the therapeutic potential of this promising chemical entity.

Introduction: Deconstructing the Therapeutic Potential

The therapeutic landscape is replete with drugs derived from the sulfonamide functional group.[1][2] From pioneering antibacterial "sulfa" drugs to modern diuretics, anticonvulsants, and anticancer agents, this moiety's versatility is well-documented.[1][3] The subject of this guide, this compound, presents a unique combination of structural features that suggests a rich, albeit unexplored, pharmacological profile.

Our analysis is predicated on its two primary structural components:

-

The 2-Aminobenzenesulfonamide Core: This "ortho" arrangement distinguishes it from the classic "para" substituted antibacterial sulfa drugs. The primary sulfonamide group is a well-established zinc-binding pharmacophore, crucial for the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs).[4][5] The ortho-amino group can significantly influence the molecule's electronic properties and binding orientation within enzyme active sites compared to its para- and meta-isomers.

-

The N-methoxy-N-methylsulfonamide Moiety: This feature is analogous to a Weinreb amide, a functional group prized in organic synthesis for its controlled reactivity with organometallic reagents.[6] In a medicinal chemistry context, the replacement of a traditional amide or sulfonamide N-H group with an N-alkoxy-N-alkyl substitution can be considered a form of isosteric replacement.[7] This modification can profoundly impact a molecule's physicochemical properties, including solubility, membrane permeability, metabolic stability, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic profile.[7]

Based on these structural alerts, we hypothesize three primary avenues of biological activity for investigation: Carbonic Anhydrase Inhibition, Anticancer Efficacy, and Antimicrobial Activity.

Postulated Biological Activity I: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Several of the 16 human CA isoforms are established therapeutic targets. For instance, inhibition of CA II is used to treat glaucoma, while the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer therapies due to their role in regulating pH in the hypoxic tumor microenvironment.[5][8]

Mechanistic Rationale

The primary sulfonamide group (SO₂NH₂) is the archetypal zinc-binding group for CA inhibitors. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle. The 2-aminobenzenesulfonamide scaffold, also known as orthanilamide, is a known inhibitor of carbonic anhydrase IX.[4] The aromatic ring and its substituents engage in further interactions with residues in the active site, dictating the inhibitor's potency and isoform selectivity.[9] We postulate that this compound will bind to the CA active site, with its N-methoxy-N-methyl group potentially probing hydrophobic pockets and influencing isoform specificity.[9]

Proposed Investigative Workflow

A logical workflow to assess the potential of our target compound as a CA inhibitor is outlined below.

Caption: Proposed workflow for evaluating carbonic anhydrase inhibitory activity.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a self-validating system to determine the inhibitory potency (Kᵢ) of the test compound against various human CA isoforms.

Principle: This is a colorimetric assay measuring the esterase activity of CA. The enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity.

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

4-Nitrophenyl acetate (NPA) substrate

-

HEPES buffer (pH 7.4)

-

Test Compound (this compound)

-

Acetazolamide (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO. Create a series of 10-fold dilutions in DMSO.

-

Reaction Mixture: In each well of a 96-well plate, add:

-

140 µL of HEPES buffer.

-

20 µL of recombinant hCA enzyme solution (final concentration ~10 nM).

-

20 µL of the test compound dilution (or DMSO for control wells).

-

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of 3 mM NPA solution (in acetonitrile) to each well to start the reaction. The final NPA concentration will be 0.3 mM.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for NPA for each CA isoform.

-

Self-Validating Controls:

-

Negative Control (100% Activity): Wells containing enzyme and DMSO but no inhibitor. This defines the baseline uninhibited reaction rate.

-

Positive Control: Wells containing a known CA inhibitor (Acetazolamide) at various concentrations. This validates the assay's sensitivity to inhibition.

-

Blank Control: Wells containing buffer and substrate but no enzyme, to correct for any non-enzymatic hydrolysis of NPA.

Postulated Biological Activity II: Anticancer Efficacy

The sulfonamide scaffold is present in numerous anticancer agents with diverse mechanisms of action, including carbonic anhydrase inhibition, cell cycle perturbation, and inhibition of tubulin polymerization.[3]

Mechanistic Rationale

The primary hypothesis for the anticancer activity of this compound is linked to its potential as a selective inhibitor of tumor-associated carbonic anhydrases IX and XII.[8] By inhibiting these enzymes, the compound could disrupt the pH regulation mechanisms of cancer cells, leading to an increase in intracellular acidosis and a decrease in extracellular acidity. This can trigger apoptosis, inhibit cell proliferation, and reduce the metastatic potential of cancer cells.

Caption: Hypothesized anticancer mechanism via CA IX/XII inhibition.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard, colorimetric assay for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer).[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound.

-

Doxorubicin (positive control).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the curve.

-

Self-Validating Controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. Represents 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin to confirm the assay is responsive.

-

Media Blank: Wells with media but no cells to provide the baseline absorbance.

Hypothetical Anticancer Activity Data

The following table presents hypothetical, yet plausible, data that could be generated from the proposed in vitro screening.

| Compound/Drug | Target Enzyme | hCA IX (Kᵢ, nM) | hCA II (Kᵢ, nM) | Selectivity Index (Kᵢ II / Kᵢ IX) | MCF-7 (GI₅₀, µM) | HeLa (GI₅₀, µM) |

| This compound | CA IX/XII | 15.5 | 350.2 | 22.6 | 5.2 | 7.8 |

| Acetazolamide | Pan-CA | 25.0 | 12.0 | 0.48 | >100 | >100 |

| Doxorubicin | Topo II | N/A | N/A | N/A | 0.05 | 0.08 |

This data is purely illustrative and intended to demonstrate expected output formats.

Postulated Biological Activity III: Antimicrobial Activity

While the classic antibacterial sulfonamides are p-aminobenzenesulfonamides that act as competitive inhibitors of dihydropteroate synthase (DHPS), the broader sulfonamide class possesses diverse antimicrobial properties.[12][13] The ortho-amino substitution in our target compound may confer activity against various bacterial or fungal pathogens.

Mechanistic Rationale

The primary hypothesis is that the compound may still inhibit folate biosynthesis, albeit with a different binding mode or spectrum compared to classic sulfa drugs. Alternatively, it could act on other essential bacterial targets. The structural modifications may also allow it to overcome common resistance mechanisms. For instance, studies have shown that introducing hydroxyl groups at the ortho position can increase antimicrobial activity against certain bacteria like Nocardia.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test Compound.

-

Ciprofloxacin or Sulfamethoxazole (positive control).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound and control antibiotics in CAMHB. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Dilute the standardized bacterial suspension in broth so that when 50 µL is added to the 50 µL of compound solution in the wells, the final inoculum density is approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader.

Self-Validating Controls:

-

Growth Control: Wells containing only inoculated broth (no compound) must show clear turbidity.

-

Sterility Control: Wells containing only uninoculated broth must remain clear.

-

Positive Control: A known antibiotic is run in parallel to ensure the bacterial strains are susceptible and the assay is performing correctly.

Conclusion and Future Directions

This guide has established a robust theoretical framework for investigating the potential biological activities of this compound. By dissecting its structure and drawing parallels with established pharmacophores, we have prioritized carbonic anhydrase inhibition, anticancer efficacy, and antimicrobial activity as the most promising avenues for exploration. The detailed, self-validating protocols provided herein offer a clear and scientifically rigorous path for in vitro validation. Positive results from this initial screening phase would provide a strong rationale for advancing the compound into more complex cellular and in vivo models, such as xenograft studies for anticancer evaluation or infection models for antimicrobial testing.[14] The unique N-methoxy-N-methyl substitution warrants particular attention in future pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its influence on the compound's drug-like properties. Ultimately, this document serves as a foundational blueprint for the systematic evaluation of this compound, a novel compound with considerable, yet untapped, therapeutic potential.

References

-

Zhang YZ, Boyer R, Sun XC, Paschal J, Chen SH. An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin. Bioorg. Med. Chem. Lett. 2000;10:775–778. [Link]

-

Ates-Alagoz Z, Yildiz MT, Akdemir Z, Buyukbingol E. Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. PubMed.[Link]

-

Kaur, M., & Singh, M. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. 2022. [Link]

-

Khan, I., et al. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health.[Link]

-

Ferreira, R. J., et al. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. 2022. [Link]

-

PDB, R., et al. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. 2017. [Link]

-

Lee, J.-I., & Jung, H.-J. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience.[Link]

-

Angeli, A., et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. 2014. [Link]

-

Sun, S., Jia, Q., & Zhang, Z. Applications of amide isosteres in medicinal chemistry. PubMed. 2019. [Link]

-

de Oliveira, M. R., et al. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central. 2020. [Link]

-

Sławiński, J., et al. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.[Link]

- Google Patents. Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

-

Peterson, Y. K., et al. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021. [Link]

-

Kassab, A. E., et al. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. 2024. [Link]

-

ResearchGate. Biological activities of sulfonamides. ResearchGate. 2025. [Link]

-

Wang W, et al. KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLOS ONE. 2012. [Link]

-

Ates-Alagoz, Z., et al. Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. ResearchGate. 2025. [Link]

-

YouTube. Introduction to Weinreb amides. YouTube. 2012. [Link]

-

Shindo, N., et al. N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. ACS Publications. 2024. [Link]

-

Li, Y., et al. Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. MDPI. 2023. [Link]

-

El-Sayed, M., et al. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed.[Link]

-

Bence, M., et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. 2021. [Link]

-

Taylor, R. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025. [Link]

-

ChemSynthesis. N-methoxy-N,2,4-trimethyl-4-pentenamide. ChemSynthesis. 2025. [Link]

-

Yildiz, M. T., et al. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. 2008. [Link]

-

National Institutes of Health. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH.[Link]

-

Kim, Y., et al. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. 2015. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. 2005. [Link]

-

Sherrill, R. G., et al. Synthesis and antiviral activities of novel N-alkoxy-arylsulfonamide-based HIV protease inhibitors. PubMed. 2005. [Link]

-

Sipos, A., et al. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. National Institutes of Health. 2024. [Link]

-

Akocak, S., et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.[Link]

-

ResearchGate. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. 2022. [Link]

-

Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.[Link]

-

Chen, X., et al. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed.[Link]

-

ResearchGate. KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. ResearchGate. 2025. [Link]

-

UC Santa Barbara. eScholarship.org. UC Santa Barbara. 2015. [Link]

-

MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI.[Link]

-

De Simone, G., et al. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. 2024. [Link]

-

ResearchGate. Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. ResearchGate.[Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology | PLOS One [journals.plos.org]

The Emerging Potential of the 2-Amino-N-methoxy-N-methylbenzenesulfonamide Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutic agents.[1][2] Its enduring prevalence stems from its synthetic tractability, chemical stability, and ability to engage in key hydrogen bonding interactions with biological targets. This technical guide delves into a specific, yet underexplored, derivative: the 2-amino-N-methoxy-N-methylbenzenesulfonamide scaffold. While direct literature on this exact structure is sparse, this guide will extrapolate from closely related analogues to build a comprehensive overview of its potential. We will explore its synthesis, physicochemical properties, and prospective applications in drug discovery, supported by data from analogous compounds. This document serves as a forward-looking resource for researchers seeking to leverage this promising scaffold in the design of next-generation therapeutics.

Introduction: The Enduring Legacy of Benzenesulfonamides and the Niche for Novel Scaffolds

The journey of sulfonamides in medicine began with the discovery of the antibacterial properties of prontosil, a prodrug of sulfanilamide.[2] This pivotal moment ushered in the era of sulfa drugs and laid the foundation for the development of a multitude of sulfonamide-containing drugs with diverse therapeutic applications, including diuretics, antidiabetics, and anticonvulsants.[1][3] The sulfonamide group's ability to act as a bioisostere for carboxylic acids and its capacity to form strong interactions with enzyme active sites have cemented its status as a privileged scaffold.

The subject of this guide, the this compound core, introduces two key modifications to the classical aminobenzenesulfonamide structure: the ortho-amino group and the N-methoxy-N-methyl substitution on the sulfonamide nitrogen. The ortho-amino group offers a valuable handle for further chemical elaboration and can participate in intramolecular hydrogen bonding, influencing the conformation of the molecule. The N-methoxy-N-methyl group, a less common feature in medicinal chemistry, presents an intriguing opportunity to modulate physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This guide will illuminate the potential of this unique combination of functional groups.

Physicochemical Properties and Synthetic Strategy

Predicted Physicochemical Properties

The properties of the core scaffold can be estimated by considering the contributions of its constituent parts. The presence of the amino group is expected to lend basicity to the molecule, while the sulfonamide moiety is acidic, though the N-alkoxy-N-alkyl substitution will modulate this acidity compared to a primary or secondary sulfonamide. The overall lipophilicity (logP) will be influenced by the interplay of the polar amino and sulfonamide groups and the nonpolar benzene ring and methyl groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~216 g/mol | Based on the chemical formula C8H12N2O3S |

| pKa (acidic) | > 10 | N-alkoxy-N-alkyl substitution reduces the acidity of the sulfonamide proton. |

| pKa (basic) | ~ 3-4 | Typical for an aromatic amine. |

| logP | Moderate | Balance of polar and non-polar groups. |

| Hydrogen Bond Donors | 1 (from the amino group) | |

| Hydrogen Bond Acceptors | 4 (oxygens of the sulfonamide and methoxy group, and the amino nitrogen) | |

| Rotatable Bonds | 3 |

Proposed Synthetic Pathway

A plausible synthetic route to the this compound scaffold can be devised based on established methods for the synthesis of substituted benzenesulfonamides. A potential pathway is outlined below:

Step 1: Sulfonamide Formation The synthesis would likely commence with the reaction of commercially available 2-nitrobenzenesulfonyl chloride with N-methoxy-N-methylamine in the presence of a suitable base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, THF). This standard nucleophilic substitution reaction at the sulfonyl chloride is expected to proceed readily to afford 2-nitro-N-methoxy-N-methylbenzenesulfonamide.

Step 2: Reduction of the Nitro Group The subsequent step involves the reduction of the nitro group to the corresponding amine. This transformation can be achieved using a variety of established reducing agents. Common methods include catalytic hydrogenation (e.g., H2, Pd/C), or chemical reduction with metals in acidic media (e.g., SnCl2, HCl or Fe, HCl). The choice of reducing agent will depend on the desired reaction conditions and compatibility with the sulfonamide moiety.

Experimental Protocol: A Generalizable Approach

-

Sulfonamide Formation: To a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-methoxy-N-methylamine (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-nitro-N-methoxy-N-methylbenzenesulfonamide, which can be purified by column chromatography.

-

Nitro Group Reduction: Dissolve the 2-nitro-N-methoxy-N-methylbenzenesulfonamide (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 4-6 hours. After cooling to room temperature, quench the reaction by the addition of a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to provide the desired this compound.

Medicinal Chemistry Applications: Extrapolating from Related Scaffolds